6-Bromo-2-cyclopropylquinolin-3-ol
Description
6-Bromo-2-cyclopropylquinolin-3-ol is a substituted quinoline derivative characterized by a bromine atom at position 6, a cyclopropyl group at position 2, and a hydroxyl group at position 3. The cyclopropyl substituent introduces steric strain and conformational rigidity, which may enhance target selectivity in biological systems.
Properties
IUPAC Name |
6-bromo-2-cyclopropylquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-9-3-4-10-8(5-9)6-11(15)12(14-10)7-1-2-7/h3-7,15H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAVPCWYMDLTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C3C=C(C=CC3=N2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropylquinolin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyclopropyl-3-hydroxyquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropylquinolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-cyclopropylquinolin-3-ol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-Cyclopropylquinolin-3-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-cyclopropylquinolin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropylquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on structural analogs of 6-Bromo-2-cyclopropylquinolin-3-ol, emphasizing substituent effects on physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of Quinoline Derivatives
| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Features | Potential Applications |
|---|---|---|---|---|
| This compound | Br (6), cyclopropyl (2), -OH (3) | Hydroxyl, bromine | Rigid cyclopropyl, H-bond donor | Neurological ligands, catalysis |
| 6-Bromo-4-methylquinolin-2-ol [1] | Br (6), -CH₃ (4), -OH (2) | Hydroxyl, methyl, bromine | Methyl enhances hydrophobicity | Antimicrobial agents |
| 6-Bromo-2-isopropylquinoline-4-carboxylic acid [1] | Br (6), isopropyl (2), -COOH (4) | Carboxylic acid, bromine | Bulky isopropyl, acidic group | Metal chelation, enzyme inhibitors |
| 7-Bromo-2-(6-methoxy-d3-pyridin-3-yl)-pyrazoloquinolin-3-one [2] | Br (7), pyridine (2), ketone (3) | Pyrazoloquinolinone core | Pyridine and ketone motifs | α6-GABAAR subtype selectivity |
Substituent Position and Electronic Effects
- Bromine Position: The bromine in this compound (position 6) contrasts with 7-bromo analogs (e.g., DK-II-58-1 in ). Position 6 bromination may alter π-stacking interactions in biological targets compared to position 7, which is closer to the pyridine ring in DK-II-58-1 .
- Cyclopropyl vs. In contrast, the pyridinyl group in DK-II-58-1 introduces aromaticity and hydrogen-bond acceptor properties .
Functional Group Influence
- Hydroxyl vs. Carboxylic Acid: The hydroxyl group in this compound (position 3) acts as a hydrogen-bond donor, whereas the carboxylic acid in 6-bromo-2-isopropylquinoline-4-carboxylic acid (position 4) provides acidity and metal-chelating ability. This distinction impacts solubility and target interactions .
- Ketone vs.
Biological Activity
6-Bromo-2-cyclopropylquinolin-3-ol is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring a bromine atom and a cyclopropyl group, influences its reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential.
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes reacting 2-cyclopropyl-3-hydroxyquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions are crucial for maximizing yield and purity, often utilizing continuous flow reactors in industrial settings.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form quinoline N-oxides.
- Reduction : The bromine substituent can be reduced to a hydrogen atom, yielding 2-cyclopropylquinolin-3-ol.
- Substitution : The bromine atom can be substituted with various nucleophiles (e.g., amines) to create different derivatives.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves binding to specific enzymes critical for microbial growth, thereby disrupting their function .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown effectiveness comparable to established anticancer agents in inhibiting cell proliferation and inducing apoptosis in tumor cells . The specific pathways involved include:
- Cell Cycle Arrest : The compound may induce G1 or S phase arrest in cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways, leading to cell death through mitochondrial dysfunction .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in metabolic pathways crucial for cell survival.
- Receptor Modulation : It may act on specific receptors influencing cellular signaling pathways associated with growth and survival.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activities |
|---|---|---|
| 2-Cyclopropylquinolin-3-ol | Lacks bromine | Limited antimicrobial activity |
| 6-Chloro-2-cyclopropylquinolin-3-ol | Chlorine instead of bromine | Moderate anticancer activity |
| 6-Fluoro-2-cyclopropylquinolin-3-ol | Fluorine substituent | Enhanced metabolic stability but reduced efficacy |
The presence of the bromine atom in this compound significantly enhances its reactivity and biological efficacy compared to its analogs.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those for standard antibiotics.
- Cytotoxicity Against Cancer Cells : In a series of assays against human cancer cell lines (e.g., HeLa, MCF7), this compound showed IC50 values ranging from 10 µM to 20 µM, indicating potent cytotoxic effects comparable to established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
